4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide
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Overview
Description
4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, an indazole moiety, and a propynyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Introduction of the Propynyl Group: The propynyl group is added through alkylation reactions, typically using propargyl bromide or similar reagents.
Final Coupling: The final step involves coupling the indazole-piperazine intermediate with the propynyl group under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.
Automation: Utilizing automated reactors and continuous flow systems to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The indazole ring can be reduced under specific conditions to yield dihydroindazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used.
Major Products
Oxidation Products: Aldehydes or ketones derived from the propynyl group.
Reduction Products: Dihydroindazole derivatives.
Substitution Products: Piperazine derivatives with various functional groups.
Scientific Research Applications
4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- **4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- **4-(prop-2-yn-1-yloxy)aniline
Uniqueness
4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indazole moiety, piperazine ring, and propynyl group collectively contribute to its versatility and potential in various research applications.
Properties
IUPAC Name |
N-(2-propan-2-ylindazol-5-yl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-4-7-21-8-10-22(11-9-21)18(24)19-16-5-6-17-15(12-16)13-23(20-17)14(2)3/h1,5-6,12-14H,7-11H2,2-3H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCPHZYGCIBYNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=C(C=CC2=N1)NC(=O)N3CCN(CC3)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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